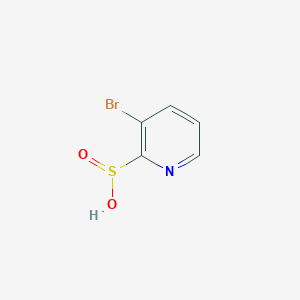
3-Bromopyridine-2-sulfinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromopyridine-2-sulfinic acid is an organosulfur compound that features a bromine atom attached to the third position of a pyridine ring and a sulfinic acid group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyridine-2-sulfinic acid typically involves the bromination of pyridine derivatives followed by sulfoxidation. One common method includes the reaction of pyridine with hydrobromic acid to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of 3-Bromopyridine-2-sulfinic acid often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromopyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids under strong oxidizing conditions.
Reduction: Formation of sulfides or thiols using reducing agents.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 3-Bromopyridine-2-sulfonic acid.
Reduction: 3-Bromopyridine-2-thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Bromopyridine-2-sulfinic acid is utilized in various fields of scientific research:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Used in the production of advanced materials and as a precursor in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of 3-Bromopyridine-2-sulfinic acid involves its interaction with molecular targets through its reactive sulfinic acid group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atom also facilitates electrophilic aromatic substitution reactions, making the compound a versatile intermediate in various synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloropyridine-2-sulfinic acid
- 2-Bromopyridine-3-sulfinic acid
- 3-Iodopyridine-2-sulfinic acid
Comparison: 3-Bromopyridine-2-sulfinic acid is unique due to the specific positioning of the bromine and sulfinic acid groups, which confer distinct reactivity patterns compared to its analogs. For instance, the bromine atom at the third position enhances its suitability for certain substitution reactions, while the sulfinic acid group at the second position provides a reactive site for oxidation and reduction reactions .
Eigenschaften
Molekularformel |
C5H4BrNO2S |
|---|---|
Molekulargewicht |
222.06 g/mol |
IUPAC-Name |
3-bromopyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4BrNO2S/c6-4-2-1-3-7-5(4)10(8)9/h1-3H,(H,8,9) |
InChI-Schlüssel |
MLSHLQGICWFCSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)S(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


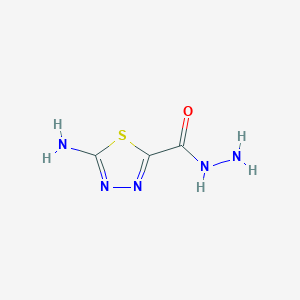



![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)


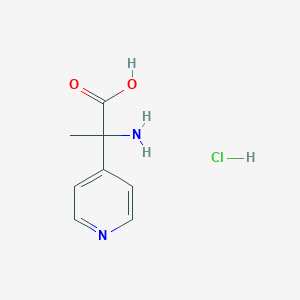
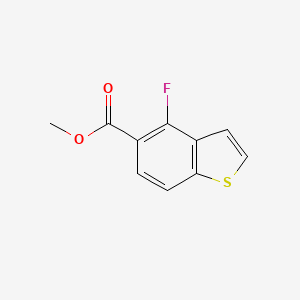
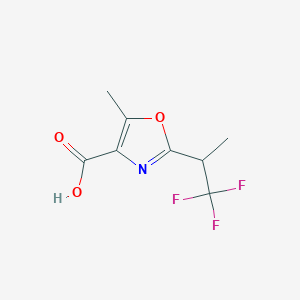
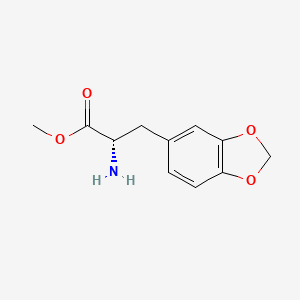


![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13115624.png)
